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Introduction & Pharmacological Context

Prusogliptin, developed under the code name DBPR108, is a highly selective, orally
bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) approved for the management of type 2
diabetes mellitus (T2DM) [1]. By competitively binding to the DPP-4 enzyme, Prusogliptin
prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1)
and glucose-dependent insulinotropic polypeptide (GIP). This mechanism prolongs the
circulating half-life of incretins, thereby enhancing glucose-dependent insulin secretion and
suppressing glucagon release [2].

From a structural perspective, Prusogliptin is built on a pyrrolidine-based scaffold. It features a
chiral (2S,4S)-4-fluoropyrrolidine ring with a 2-carbonitrile "warhead" that forms a reversible
covalent imidate adduct with the catalytic serine (Ser630) of the DPP-4 enzyme. This core is
connected via an N-acyl glycyl linker to a sterically hindered tertiary amine side chain (2-
methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl). This specific structural arrangement provides
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exceptional selectivity over related peptidases (DPP-8 and DPP-9), minimizing off-target
toxicity [3].
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Figure 1: Mechanism of action of Prusogliptin via DPP-4 inhibition and incretin enhancement.

Retrosynthetic Analysis & Mechanistic Rationale
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As a Senior Application Scientist, | approach the synthesis of DBPR108 through a highly
convergent route designed to maximize yield and preserve the stereochemical integrity of the
chiral centers. The molecule can be disconnected into two primary synthons:

o The Electrophilic Core: (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile.
e The Nucleophilic Side Chain: 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one.
Causality in Experimental Design: The final coupling step involves an

displacement of the primary alkyl chloride by a sterically hindered primary amine (attached to a
tert-butyl-like

-dimethyl carbon). Standard conditions often lead to sluggish reaction rates and degradation of
the sensitive nitrile warhead. To circumvent this, our protocol employs a Finkelstein-assisted
alkylation using catalytic Potassium lodide (KI). The in situ generation of the highly reactive
iodoacetyl intermediate dramatically lowers the activation energy barrier, ensuring rapid and
clean conversion [3].
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Figure 2: Convergent synthetic workflow for the preparation of Prusogliptin (DBPR108).
Step-by-Step Experimental Protocols

Protocol A: Synthesis of (2S5,4S)-1-(2-chloroacetyl)-4-
fluoropyrrolidine-2-carbonitrile (Intermediate 1)

Objective: Acylate the fluoropyrrolidine core while preventing hydrolysis of the acyl chloride.

o Preparation: Suspend (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride (1.0 eq, 10.0
g) in dichloromethane (DCM, 100 mL).

¢ Base Addition: Add a solution of
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(2.5 eq, 23.0 g) dissolved in deionized water (50 mL). Rationale: The biphasic Schotten-
Baumann condition neutralizes the HCI salt and traps the generated HCI without hydrolyzing
the incoming electrophile.

e Acylation: Cool the vigorously stirring biphasic mixture to 0°C. Add chloroacetyl chloride (1.1
eq, 5.8 mL) dropwise over 30 minutes.

e Reaction & Validation: Stir at 0°C for 2 hours. Self-Validation Check: Perform TLC
(Hexane:EtOAc 1:1). The ninhydrin-positive starting material spot (

) should disappear, replaced by a UV/lodine-active spot (
).
o Workup: Separate the organic layer. Wash with saturated brine (50 mL), dry over anhydrous

, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.

Protocol B: Synthesis of 3-amino-3-methyl-1-(pyrrolidin-
1-yl)butan-1-one (Intermediate 2)

Objective: Construct the sterically hindered amine side chain via peptide coupling and
deprotection.

» Amidation: Dissolve 3-(Boc-amino)-3-methylbutanoic acid (1.0 eq, 15.0 g) in DCM (150 mL).
Add EDC-HCI (1.2 eq, 15.9 g), HOBt (1.2 eq, 11.2 g), and DIPEA (2.0 eq, 24.0 mL). Stir for
15 minutes to pre-activate the carboxylic acid.

o Coupling: Add pyrrolidine (1.1 eq, 6.3 mL) dropwise. Stir at room temperature for 4 hours.

 Intermediate Workup: Wash the organic phase sequentially with 5% aqueous citric acid (100
mL), saturated

(100 mL), and brine (100 mL). Concentrate to yield the Boc-protected amide.

o Deprotection: Redissolve the crude intermediate in DCM (80 mL) and cool to 0°C. Add
Trifluoroacetic Acid (TFA, 10 eq, 53 mL) dropwise. Stir at room temperature for 2 hours.
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o Neutralization & Validation: Concentrate to remove excess TFA. Neutralize the residue with
2M aqueous NaOH to pH 10, then extract with DCM (

mL). Dry and concentrate. Self-Validation Check:
H NMR (

) must show the complete disappearance of the intense Boc singlet at

ppm.

Protocol C: Final Assembly of DBPR108 (Prusogliptin)

Objective: Finkelstein-assisted
coupling.

e Reaction Setup: In a dry 250 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq, 10.0 g)
and Intermediate 2 (1.1 eq, 9.8 g) in anhydrous Acetonitrile (100 mL).

o Catalysis: Add finely powdered

(3.0 eq, 21.8 g) and Potassium lodide (KI, 0.2 eq, 1.7 g). Rationale: KI converts the sluggish
alkyl chloride into a highly reactive alkyl iodide in situ, accelerating the coupling with the
sterically hindered amine.

e Heating: Heat the suspension to 60°C under a nitrogen atmosphere for 6—8 hours. Self-
Validation Check: The reaction mixture will temporarily darken to a light brown hue (indicative
of transient iodide species) before turning pale yellow upon completion. LC-MS analysis
should confirm the product mass at

325.4

 Purification: Filter the warm mixture to remove inorganic salts. Concentrate the filtrate and
purify the residue via recrystallization from EtOAc/Hexane to yield DBPR108 as an off-white
crystalline solid.

Quantitative Data Summary
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The implementation of Finkelstein catalysis is critical for the efficiency of the final coupling step.
Table 1 outlines the reaction optimization parameters, while Table 2 highlights the
pharmacological superiority of the synthesized DBPR108.

Table 1: Optimization of the Final

Coupling Step

Base / ) ) Purity
Entry Solvent Temp (°C) Time (h) Yield (%)

Catalyst (HPLC)
1 (No KI) MeCN 25 24 45% 88.5%
2 (No KI) MeCN 60 12 68% 92.0%
3 +KI(0.2 MeCN 60 6 89% >99.0%

eq)

Table 2: Comparative Pharmacological Profile (Enzyme Inhibition) [1]

DPP-4 DPP-8 DPP-9 Selectivity
Compound Fold (DPP-
(nM) (nM) (nM) 8/DPP-4)
DBPR108 15.0 > 50,000 > 50,000 > 3,333
Sitagliptin (Ref)  18.0 48,000 > 50,000 ~ 2,666Xx
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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